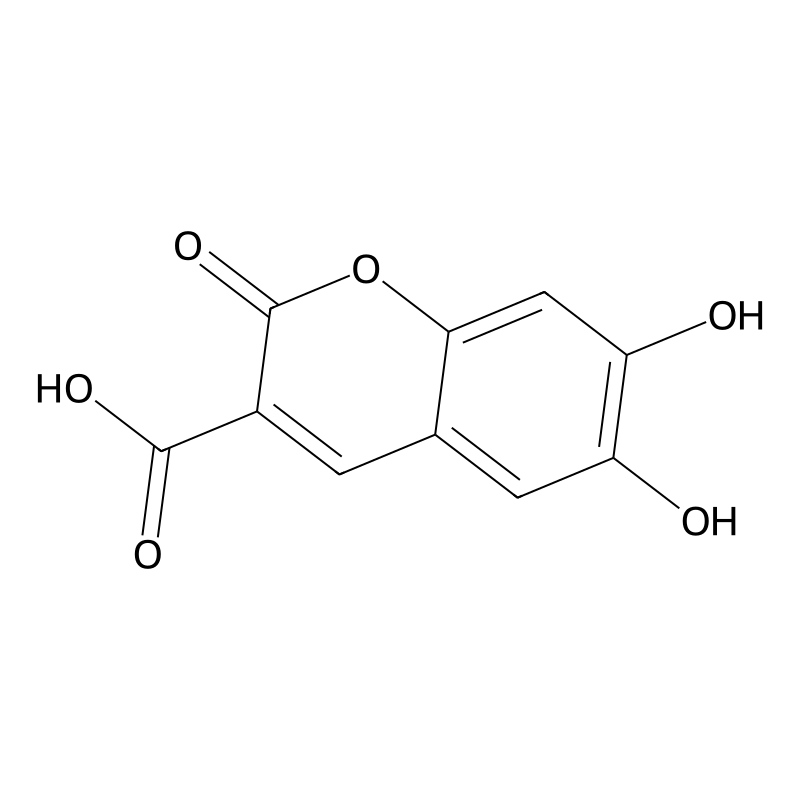

6,7-Dihydroxycoumarin-3-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nanosensor for 6,7-Dihydroxycoumarin Analysis

Scientific Field: Biosensors and Electrochemistry

Summary of Application: A portable and wireless intelligent electrochemical nanosensor was developed for the detection of 6,7-dihydroxycoumarin (6,7-DHC) using a modified screen-printed electrode (SPE).

Methods of Application: Black phosphorene (BP) nanosheets were prepared via exfoliation of black phosphorus nanoplates.

Results or Outcomes: The portable and wireless intelligent electrochemical nanosensor was applied to detect 6,7-DHC in real drug samples by the standard addition method with satisfactory recoveries.

Detection of Micron-Sized Chemical Droplets

Scientific Field: Chemical Particle Detection

Summary of Application: A chemical particle detection system based on a Raspberry Pi camera was designed to detect micron droplets generated by ultrasonic atomizers.

Methods of Application: 7-(Diethylamino)-coumarin-3-carboxylic acid and 6,7-Dihydroxycoumarin-3-carboxylic acid were selected.

Results or Outcomes: The detection system could clearly image micron-sized particles and accurately measure the particle size.

Therapeutic Effects of Coumarins

Scientific Field: Medical Research

Summary of Application: The research was focused on the hybrid synthesis of coumarin-pyridazine compounds which were tested on MAO-A and MAO-B isoforms directly affecting the MAO-B isoform.

Methods of Application: The compound 7-bromo-3-(6-bromopyridazine-3yl)coumarin had the highest effectiveness with an IC 50 of.

Complex Photochemistry

Scientific Field: Photochemical & Photobiological Sciences

Methods of Application: The compound undergoes decarboxylation to give a 3-coumarinyl radical that traps molecular oxygen to form 3-hydroxycoumarin as the major but chemically reactive intermediate.

Results or Outcomes: The subsequent steps lead to the production of salicylaldehyde, carbon monoxide, and carbon dioxide as the final products.

Proteomics Research

Scientific Field: Proteomics

Summary of Application: 6,7-Dihydroxycoumarin-3-carboxylic Acid is used as a biochemical for proteomics research.

6,7-Dihydroxycoumarin-3-carboxylic acid is a chemical compound characterized by its molecular formula and a molecular weight of approximately 222.15 g/mol. It belongs to the class of coumarins, which are derivatives of the benzopyrone structure. This compound features two hydroxyl groups at positions 6 and 7, and a carboxylic acid group at position 3, contributing to its unique properties and reactivity. The presence of these functional groups enhances its solubility and biological activity, making it a subject of interest in various scientific fields .

- Esterification: Reacting with alcohols to form esters.

- Oxidation: The hydroxyl groups can be oxidized to form quinones.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of simpler compounds.

- Substitution Reactions: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, allowing for further derivatization.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 6,7-dihydroxycoumarin-3-carboxylic acid exhibits various biological activities, including:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

- Anti-inflammatory Effects: It has been investigated for its potential to reduce inflammation, which is relevant in various chronic diseases.

These biological properties make it a candidate for further pharmacological studies .

Several methods have been developed for synthesizing 6,7-dihydroxycoumarin-3-carboxylic acid:

- Chemical Synthesis from Coumarin Derivatives: Starting from simple coumarin compounds, hydroxylation and carboxylation reactions can be employed.

- Biological Synthesis: Utilizing microbial fermentation processes that produce coumarins naturally.

- Synthetic Organic Chemistry Techniques: Employing multi-step synthesis involving protection-deprotection strategies to introduce functional groups selectively.

Each method offers different advantages in terms of yield and purity .

6,7-Dihydroxycoumarin-3-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress-related diseases and cancer.

- Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare formulations.

- Analytical Chemistry: Used as a reagent in assays for phenolic compounds due to its reactivity.

These applications underscore its significance in both research and commercial sectors .

Studies exploring the interactions of 6,7-dihydroxycoumarin-3-carboxylic acid with other biomolecules have revealed:

- Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.

- Synergistic Effects: Research suggests that combining it with other therapeutic agents may enhance efficacy against certain diseases.

Understanding these interactions is crucial for optimizing its use in therapeutic contexts .

Several compounds share structural similarities with 6,7-dihydroxycoumarin-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Coumarin | Simple benzopyrone structure | Basic scaffold for various derivatives |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antimicrobial activity |

| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Antioxidant properties |

| 6-Methylcoumarin | Methyl group at position 6 | Used in flavoring |

The uniqueness of 6,7-dihydroxycoumarin-3-carboxylic acid lies in the combination of two hydroxyl groups and a carboxylic acid group, which enhances its solubility and biological activity compared to other coumarins .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant